1,1,1-trifluoropent-4-yn-2-amine hydrochloride
Description
1,1,1-Trifluoropent-4-yn-2-amine hydrochloride is a fluorinated alkyne-containing amine salt with the molecular formula C₅H₇ClF₃N (calculated molecular weight: 185.56 g/mol). Its structure features a trifluoromethyl (-CF₃) group at the C1 position, a propargyl (C≡C) group at the C4 position, and a primary amine (-NH₂) at C2, protonated as a hydrochloride salt. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the alkyne moiety offers reactivity for click chemistry or further derivatization .
Properties
CAS No. |
2731007-40-0 |
|---|---|
Molecular Formula |
C5H7ClF3N |
Molecular Weight |
173.56 g/mol |
IUPAC Name |
1,1,1-trifluoropent-4-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C5H6F3N.ClH/c1-2-3-4(9)5(6,7)8;/h1,4H,3,9H2;1H |
InChI Key |
WFWKPXGXBGZQMK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C(F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoropent-4-yn-2-amine hydrochloride typically involves the reaction of 1,1,1-trifluoroprop-2-yne with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoropent-4-yn-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1,1,1-trifluoropent-4-yn-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoropent-4-yn-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,1,1-trifluoropent-4-yn-2-amine hydrochloride with structurally related amine hydrochlorides, emphasizing key functional groups and properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications/Properties |
|---|---|---|---|---|
| This compound | C₅H₈ClF₃N | 185.56 (calculated) | Trifluoromethyl, propargyl amine | Potential for click chemistry, metabolic stability |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride () | C₈H₈Cl₂F₃N | 246.06 | Aryl chlorophenyl, trifluoroethylamine | Enhanced lipophilicity, medicinal chemistry applications |
| 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride () | C₇H₈ClNS | 181.66 | Propargyl amine, thiophene | Reactive alkyne for conjugation, heterocyclic targeting |
| 4-[3-(Trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-amine hydrochloride () | C₁₂H₁₅ClF₃NO | 289.70 | Trifluoromethylphenyl, tetrahydropyran | Improved solubility, CNS drug candidates |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride () | C₉H₁₀Cl₂F₃N | 260.09 (calculated) | Methyl-substituted trifluoroethylamine | Enhanced metabolic resistance |
Key Structural and Functional Comparisons:
Trifluoromethyl vs. Aryl Groups :
- The trifluoromethyl group in the target compound increases lipophilicity and metabolic stability compared to aryl-substituted amines like 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride .
- Aryl groups (e.g., chlorophenyl in ) enhance π-π stacking in receptor binding but may reduce solubility .
Propargyl vs. Heterocyclic Moieties :
- The alkyne in the target compound enables click chemistry applications, unlike 4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-amine hydrochloride (), which relies on a rigid tetrahydropyran ring for conformational stability .
- Thiophene-containing analogs (e.g., ) prioritize heterocyclic interactions but lack trifluoromethyl benefits .
Amine Substitution Patterns :
- Primary amines (target compound) are more reactive than secondary or tertiary amines (e.g., methyl-substituted amine in ), which may reduce off-target interactions .
Biological Activity
1,1,1-Trifluoropent-4-yn-2-amine hydrochloride is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and an amine functional group. These characteristics contribute to its potential biological activities and applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHClFN. The presence of a triple bond in the structure enhances its reactivity compared to similar compounds. The trifluoromethyl group is known to increase metabolic stability and lipophilicity, which can influence biological activity.
Synthesis
Several synthetic routes have been developed for producing this compound. These methods typically involve the introduction of the trifluoromethyl group followed by amination processes. A summary of these synthetic methods can be found in Table 1.
| Synthesis Method | Description |
|---|---|
| Method A | Trifluoromethylation followed by nucleophilic substitution. |
| Method B | Direct amination of trifluoroacetyl derivatives. |
| Method C | One-pot synthesis using electrophilic radicals. |
Biological Activity
The biological activity of this compound has been explored in various studies. Its potential therapeutic applications include:
Anticancer Activity: Preliminary studies suggest that this compound may exhibit selective inhibition against certain cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance, compounds with similar structures have shown IC values in the micromolar range against various cancer cell lines .
Mechanism of Action: The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways. For example, it may interfere with the activity of mitotic kinases such as Nek2 and Plk1, which play crucial roles in cell cycle regulation .
Case Studies
Several case studies illustrate the biological effects of this compound:
- Study on Anticancer Properties: A study investigated the effects of fluorinated compounds on cancer cell lines. The results indicated that analogs of this compound showed significant cytotoxicity against breast cancer cells with IC values ranging from 0.05 to 0.15 µM .
- Inhibition Studies: Another study focused on the inhibition of Nek2 kinase by fluorinated amines. The compound demonstrated a strong binding affinity with an IC value lower than that of non-fluorinated counterparts .
Summary of Findings
The biological activity of this compound is promising due to its unique chemical structure and potential mechanisms of action:
| Biological Activity | IC Values (µM) | Target |
|---|---|---|
| Anticancer Activity | 0.05 - 0.15 | Breast Cancer Cells |
| Nek2 Inhibition | <0.10 | Nek2 Kinase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
